molecular formula C24H33N5O2 B12168075 2-[3-(4-benzylpiperazin-1-yl)-6-oxopyridazin-1(6H)-yl]-N-cycloheptylacetamide

2-[3-(4-benzylpiperazin-1-yl)-6-oxopyridazin-1(6H)-yl]-N-cycloheptylacetamide

Cat. No.: B12168075
M. Wt: 423.6 g/mol
InChI Key: NRVAENATESIEMH-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a pyridazinone core (6-oxopyridazin-1(6H)-yl) substituted at position 3 with a 4-benzylpiperazin-1-yl group. The acetamide side chain at position 2 is linked to a cycloheptyl moiety via an N-cycloheptylacetamide group.

Molecular Formula: C₂₅H₃₄N₄O₂
Molecular Weight: 422.5631 g/mol
CAS Number: 1324090-90-5 .

For example, benzyl bromide derivatives are reacted with pyridazinone precursors in the presence of potassium carbonate in DMF .

Potential Applications: Pyridazinone derivatives are frequently explored for their pharmacological properties, including monoamine oxidase (MAO) inhibition, analgesic, and anti-inflammatory activities .

Properties

Molecular Formula

C24H33N5O2

Molecular Weight

423.6 g/mol

IUPAC Name

2-[3-(4-benzylpiperazin-1-yl)-6-oxopyridazin-1-yl]-N-cycloheptylacetamide

InChI

InChI=1S/C24H33N5O2/c30-23(25-21-10-6-1-2-7-11-21)19-29-24(31)13-12-22(26-29)28-16-14-27(15-17-28)18-20-8-4-3-5-9-20/h3-5,8-9,12-13,21H,1-2,6-7,10-11,14-19H2,(H,25,30)

InChI Key

NRVAENATESIEMH-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)NC(=O)CN2C(=O)C=CC(=N2)N3CCN(CC3)CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-benzylpiperazin-1-yl)-6-oxopyridazin-1(6H)-yl]-N-cycloheptylacetamide typically involves multiple steps:

    Formation of the Piperazine Ring: The initial step involves the synthesis of the piperazine ring, which can be achieved through the reaction of ethylenediamine with benzyl chloride under basic conditions.

    Pyridazine Ring Formation: The next step involves the formation of the pyridazine ring. This can be done by reacting hydrazine with a suitable diketone.

    Coupling Reactions: The piperazine and pyridazine rings are then coupled together using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Cycloheptyl Group Addition: Finally, the cycloheptyl group is introduced through an acylation reaction using cycloheptanecarboxylic acid and a suitable activating agent like DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-benzylpiperazin-1-yl)-6-oxopyridazin-1(6H)-yl]-N-cycloheptylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyridazine rings using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

2-[3-(4-benzylpiperazin-1-yl)-6-oxopyridazin-1(6H)-yl]-N-cycloheptylacetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Pharmacology: The compound is investigated for its interactions with various biological targets, including receptors and enzymes.

    Biochemistry: It is used in studies to understand the mechanisms of action of similar compounds.

    Industrial Chemistry: The compound’s unique structure makes it a candidate for the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-[3-(4-benzylpiperazin-1-yl)-6-oxopyridazin-1(6H)-yl]-N-cycloheptylacetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine and pyridazine rings allow the compound to bind to these targets, potentially inhibiting or activating their function. The cycloheptyl group may enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Structural Variations in Piperazine/Piperidine Moieties

The 4-benzylpiperazin-1-yl group in the target compound distinguishes it from analogs with alternative substitutions:

Compound Name (Reference) Substituent on Piperazine/Piperidine Molecular Weight (g/mol) Key Structural Features
Target Compound 4-Benzylpiperazin-1-yl 422.56 Cycloheptylacetamide
S3 4-Benzylpiperidin-1-yl Not reported Bromobenzylidene hydrazide
6e 4-Benzylpiperidin-1-yl Not reported Antipyrine-linked acetamide
6f 4-(4-Chlorophenyl)piperazin-1-yl Not reported Propanamide linker
6g 4-(4-Fluorophenyl)piperazin-1-yl Not reported Propanamide linker
6c 4-(4-Fluorophenyl)piperazin-1-yl Not reported Acetamide linker

Key Observations :

  • Substitutions like 4-chlorophenyl or 4-fluorophenyl on piperazine (e.g., 6f, 6g) introduce electron-withdrawing groups, which may enhance metabolic stability or modulate electronic properties .

Variations in the Acetamide/Propanamide Linker and Amide Groups

The cycloheptyl group in the target compound contrasts with antipyrine (e.g., 6e, 6f) or substituted phenyl amides in analogs:

Compound Name (Reference) Linker Type Amide Group IR C=O Stretches (cm⁻¹)
Target Compound Acetamide N-Cycloheptyl Not reported
6e Acetamide N-(Antipyrine derivative) 1664, 1642
6f Propanamide N-(Antipyrine derivative) 1681, 1655, 1623
6c Acetamide N-(Antipyrine derivative) 1711, 1665, 1642
8a Acetamide N-(4-Bromophenyl) Not reported

Key Observations :

  • Propanamide linkers (e.g., 6f, 6g) increase flexibility compared to acetamide, possibly improving solubility or binding kinetics .
  • The cycloheptyl group in the target compound introduces significant hydrophobicity, which may enhance membrane permeability compared to antipyrine or aromatic amides .

Substituents on the Pyridazinone Core

The pyridazinone ring is a conserved feature, but substitutions at other positions vary:

Compound Name (Reference) Pyridazinone Substituents Notable Properties
Target Compound None (6-oxo default) High MW (422.56)
5a 3-(Benzyloxy) Sulfonamide functional group
6k 3-(4-Methylphenyl) Methyl group enhances lipophilicity
5a 4-(Methylthio)benzyl Methylthio group for redox modulation

Key Observations :

  • Benzyloxy or methylthio groups (e.g., 5a in k in ) can influence electronic distribution and metabolic pathways .

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